molecular formula C48H50F2N12O6S2 B13920719 (E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine CAS No. 2388506-43-0

(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine

Cat. No.: B13920719
CAS No.: 2388506-43-0
M. Wt: 993.1 g/mol
InChI Key: BCHMKHOVSSCBHQ-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a thieno[3,2-d]pyrimidine core, a piperidinyl-pyrazolyl moiety, and a fluorinated methoxyphenyl group. These structural elements contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the piperidinyl-pyrazolyl moiety, and the attachment of the fluorinated methoxyphenyl group. Common synthetic routes may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl-Pyrazolyl Moiety: This can be achieved through nucleophilic substitution reactions, where the piperidinyl-pyrazolyl group is introduced using suitable reagents and catalysts.

    Attachment of the Fluorinated Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions, utilizing fluorinated methoxyphenyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its potential as a bioactive compound with therapeutic properties.

    Medicine: Exploring its use as a drug candidate for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperidinyl-Pyrazolyl Compounds: Molecules featuring the piperidinyl-pyrazolyl moiety with variations in other functional groups.

    Fluorinated Methoxyphenyl Compounds: Compounds containing the fluorinated methoxyphenyl group with different core structures.

Uniqueness

(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

2388506-43-0

Molecular Formula

C48H50F2N12O6S2

Molecular Weight

993.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/2C22H23FN6OS.C4H4O4/c2*1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;5-3(6)1-2-4(7)8/h2*3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

BCHMKHOVSSCBHQ-WXXKFALUSA-N

Isomeric SMILES

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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